1-((Benzyloxy)carbonyl)-1,4,5,6-tetrahydropyridine-2-carboxylic acid
CAS No.:
Cat. No.: VC15820016
Molecular Formula: C14H15NO4
Molecular Weight: 261.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H15NO4 |
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Molecular Weight | 261.27 g/mol |
IUPAC Name | 1-phenylmethoxycarbonyl-3,4-dihydro-2H-pyridine-6-carboxylic acid |
Standard InChI | InChI=1S/C14H15NO4/c16-13(17)12-8-4-5-9-15(12)14(18)19-10-11-6-2-1-3-7-11/h1-3,6-8H,4-5,9-10H2,(H,16,17) |
Standard InChI Key | YELOCYSSDKUWDP-UHFFFAOYSA-N |
Canonical SMILES | C1CC=C(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Introduction
1-((Benzyloxy)carbonyl)-1,4,5,6-tetrahydropyridine-2-carboxylic acid is a synthetic organic compound with a unique heterocyclic structure, featuring a tetrahydropyridine ring system, a benzyloxycarbonyl (Cbz) protecting group, and a carboxylic acid functional group. This compound serves as a valuable intermediate in medicinal chemistry and synthetic organic research due to its reactivity and versatility in forming complex molecules. Below is a detailed analysis of its properties, synthesis, and applications.
Key Data
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step organic reactions, leveraging the Cbz group’s stability and the carboxylic acid’s reactivity.
Representative Synthesis
Notes:
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Step 1: Alkylation of a pyridinone precursor with benzyl chloride under basic conditions.
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Step 2: Acid-mediated workup isolates the carboxylic acid, which crystallizes readily .
Spectroscopic Characterization
The compound’s structure is confirmed via NMR and mass spectrometry:
¹H NMR Data
¹³C NMR Data
Carbon Environment | δ (ppm) | Assignments | Source |
---|---|---|---|
Quaternary (C=O) | 161.7 | Carboxylic acid carbonyl | |
C=O (Cbz) | 157.6 | Benzyloxycarbonyl carbonyl | |
Tetrahydropyridine C-2 | 140.4 | Adjacent to C=O and N |
Applications in Medicinal and Synthetic Chemistry
This compound is valued for its role in:
Key Applications
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Peptide Synthesis:
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The Cbz group protects the amine during peptide coupling reactions, ensuring regioselectivity.
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The carboxylic acid facilitates esterification or amidation for further functionalization.
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Heterocyclic Synthesis:
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Drug Discovery:
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Structural analogs show potential in targeting neurological disorders due to their ability to modulate biological pathways.
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Hazard | Precautions | Source |
---|---|---|
Skin/Irritation | Wear protective gloves and eye protection; avoid prolonged exposure. | |
Storage | Store in a cool, dry place away from incompatible reagents. |
Research Challenges and Future Directions
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Optimization of Synthesis: Current methods rely on extended reflux times; catalytic alternatives (e.g., microwave-assisted synthesis) may improve efficiency.
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Biological Activity: Further studies are needed to explore its therapeutic potential, particularly in central nervous system disorders.
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